ER-α Degradation: Fluoromethyl Azetidine Side-Chain Shows Quantified Superiority over Non-Fluorinated Pyrrolidine in Tamoxifen-Resistant Xenografts
In a series of selective estrogen receptor degraders (SERDs), incorporation of a fluoromethyl azetidine side-chain resulted in a compound (17ha/GDC-0927) with 97% ER-α degradation efficacy in a tamoxifen-resistant breast cancer xenograft model, compared to 91% efficacy for a non-fluorinated pyrrolidine analog (5a) [1]. This 6% absolute improvement in degradation efficacy was critical, as the pyrrolidine analog (5a) demonstrated inferior anti-tumor activity in vivo despite possessing superior oral exposure, underscoring that maximal degradation efficacy—enabled by the fluoromethyl azetidine—was the key driver of in vivo response [1].
| Evidence Dimension | In vivo ER-α degradation efficacy in tamoxifen-resistant breast cancer xenograft model |
|---|---|
| Target Compound Data | 97% ER-α degradation efficacy (compound 17ha/GDC-0927 containing fluoromethyl azetidine side-chain) |
| Comparator Or Baseline | 91% ER-α degradation efficacy (compound 5a containing non-fluorinated pyrrolidine side-chain) |
| Quantified Difference | +6% absolute increase in degradation efficacy |
| Conditions | Tamoxifen-resistant breast cancer xenograft mouse model; ER-α degradation measured as percent efficacy relative to fulvestrant control |
Why This Matters
This direct comparison demonstrates that the fluoromethyl azetidine moiety provides a quantifiable and biologically meaningful advantage over non-fluorinated heterocycles for achieving maximal target degradation, which translated to superior in vivo anti-tumor activity—a critical selection criterion for SERD development programs.
- [1] Kahraman M, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med Chem Lett. 2018;10(1):50-55. View Source
